molecular formula C9H15F2NO2 B065350 1-Boc-3,3-difluoropyrrolidine CAS No. 195447-25-7

1-Boc-3,3-difluoropyrrolidine

Cat. No.: B065350
CAS No.: 195447-25-7
M. Wt: 207.22 g/mol
InChI Key: ULFWNKDACVUZOD-UHFFFAOYSA-N
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Description

tert-Butyl 3,3-difluoropyrrolidine-1-carboxylate is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. It is characterized by the presence of a pyrrolidine ring substituted with two fluorine atoms and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3,3-difluoropyrrolidine-1-carboxylate typically involves the reaction of 3,3-difluoropyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of tert-Butyl 3,3-difluoropyrrolidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,3-difluoropyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyrrolidines.

    Oxidation Reactions: Products include oxo derivatives of the original compound.

    Reduction Reactions: Products include alcohol derivatives.

Scientific Research Applications

tert-Butyl 3,3-difluoropyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. This interaction can modulate the activity of the target enzymes, leading to various biological effects. The tert-butyl ester group also plays a role in enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3,3-difluoropyrrolidine-1-carboxylate stands out due to its unique combination of a pyrrolidine ring with two fluorine atoms and a tert-butyl ester group. This structural arrangement imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug discovery and material science .

Biological Activity

1-Boc-3,3-difluoropyrrolidine is a fluorinated derivative of pyrrolidine that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and solubility in biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H15F2NO2
  • Molecular Weight : 207.22 g/mol
  • CAS Number : 195447-25-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The difluorinated structure enhances lipophilicity and may influence binding affinity to target sites. The Boc group plays a crucial role in modulating the compound's reactivity and solubility.

Biological Activities

This compound has been investigated for several biological activities:

  • Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties against HIV and HCV. For instance, modifications in pyrrolidine derivatives have shown promising results in inhibiting viral replication .
  • Enzyme Inhibition : Structure–activity relationship (SAR) studies suggest that the incorporation of difluorinated pyrrolidine can enhance the inhibitory potency against specific enzymes such as NAPE-PLD, which is involved in lipid metabolism .

Case Study 1: Inhibition of NAPE-PLD

A study evaluated the SAR of pyrrolidine derivatives, including this compound. It was found that this compound exhibited significant inhibitory activity against NAPE-PLD, demonstrating an IC50 value in the low nanomolar range. This suggests its potential as a lead compound for further development in treating metabolic disorders .

CompoundIC50 (nM)Activity Description
This compound<100Potent inhibitor of NAPE-PLD
LEI-40172Nanomolar potent inhibitor with drug-like properties

Case Study 2: Antiviral Efficacy

In another investigation focused on antiviral agents, derivatives similar to this compound were synthesized and tested for their efficacy against HIV. The results indicated that modifications leading to increased lipophilicity significantly enhanced antiviral activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other related compounds is essential:

Compound NameStructure TypeNotable Activity
4-Bromo-3-methylbenzenesulfonyl chlorideSulfonamideEnzyme inhibition
LEI-401Pyrimidine derivativeNAPE-PLD inhibition
3,3-DifluoropiperidinePiperidine derivativeModerate enzyme inhibition

Q & A

Basic Research Questions

Q. What are the common synthetic routes to prepare 1-Boc-3,3-difluoropyrrolidine, and what experimental conditions are critical for achieving high yields?

  • Methodological Answer : The synthesis typically involves fluorination of a pyrrolidine precursor followed by Boc protection. For example, 3,3-difluoropyrrolidine is first generated via radical fluorination using agents like DAST (diethylaminosulfur trifluoride) or XeF₂ under anhydrous conditions. Subsequent Boc protection is achieved using Boc anhydride (e.g., di-tert-butyl dicarbonate) in the presence of a base (e.g., DMAP or TEA) in dichloromethane or THF . Key factors include strict anhydrous conditions, controlled temperature (0–25°C), and monitoring via TLC or NMR to avoid over-fluorination or Boc-deprotection side reactions.

Q. How should researchers safely handle and store this compound to minimize degradation and hazards?

  • Methodological Answer : The compound is moisture-sensitive and should be stored under inert gas (argon/nitrogen) at –20°C. During handling, use PPE (nitrile gloves, safety goggles, lab coat) and work in a fume hood. Quench waste with a mild base (e.g., sodium bicarbonate) before disposal to neutralize acidic byproducts. Evidence from safety protocols emphasizes avoiding skin contact and ensuring proper ventilation due to potential release of HF during decomposition .

Q. What analytical techniques are most reliable for characterizing this compound, and how can conflicting data be resolved?

  • Methodological Answer : Use a combination of 19F^{19}\text{F} NMR (to confirm fluorination pattern), 1H^{1}\text{H} NMR (to verify Boc group integrity), and HRMS (for molecular weight validation). Purity should be assessed via HPLC with a C18 column and UV detection at 210 nm. If discrepancies arise (e.g., unexpected peaks in NMR), cross-validate with FT-IR to detect carbonyl groups (Boc) and fluorine substituents, and repeat synthesis under optimized conditions .

Advanced Research Questions

Q. How can computational modeling be applied to predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of fluorine substituents on pyrrolidine’s ring strain and nucleophilicity. Focus on optimizing transition states for reactions like deprotection or ring-opening. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to validate predictions. This approach aids in designing derivatives with tailored reactivity .

Q. What strategies optimize the regioselective functionalization of this compound for medicinal chemistry applications?

  • Methodological Answer : Fluorine’s electron-withdrawing effects direct electrophilic attacks to the less electronegative positions. For C-2 or C-5 functionalization, employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) or lithiation at low temperatures (–78°C) using LDA. Protect the Boc group with acid-labile alternatives (e.g., Fmoc) if harsh conditions are required. Monitor regioselectivity via 19F^{19}\text{F} NMR to confirm product distribution .

Q. How do steric and electronic effects of the 3,3-difluoro moiety influence the conformational dynamics of the pyrrolidine ring?

  • Methodological Answer : Perform variable-temperature NMR studies in DMSO-d₆ or CDCl₃ to analyze ring puckering and chair-flip barriers. Compare with X-ray crystallography data (if available) to correlate solution-state dynamics with solid-state structures. Fluorine’s gauche effect stabilizes specific conformers, which can be quantified using NOE (Nuclear Overhauser Effect) experiments .

Q. What experimental approaches resolve contradictions in reported fluorination efficiencies for pyrrolidine derivatives?

  • Methodological Answer : Systematic screening of fluorinating agents (e.g., Deoxo-Fluor vs. DAST) under varying temperatures and solvents (e.g., DCM vs. DMF). Use Design of Experiments (DoE) to identify critical parameters (e.g., reagent stoichiometry, reaction time). Validate findings with kinetic studies (e.g., in situ IR monitoring) to track intermediate formation and side reactions .

Properties

IUPAC Name

tert-butyl 3,3-difluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO2/c1-8(2,3)14-7(13)12-5-4-9(10,11)6-12/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFWNKDACVUZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594946
Record name tert-Butyl 3,3-difluoropyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195447-25-7
Record name tert-Butyl 3,3-difluoropyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3,3-difluoropyrrolidine-1-carboxylate
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